5-Bromobenzo[d]isothiazole

Medicinal Chemistry HIF-2α Agonist Renal Anemia

Researchers pursuing HIF-2α agonists or anti-leukemic scaffolds encounter synthetic dead-ends with regioisomeric or chloro analogs of benzisothiazole. 5-Bromobenzo[d]isothiazole (CAS 139037-01-7) resolves this with regiospecific C-5 bromine reactivity essential for productive cross-coupling and target potency. • C-5 Br enables high-yield Suzuki, Stille & Sonogashira couplings; superior Pd(0) oxidative addition kinetics vs 6-Br or 5-Cl analogs. • Critical for HIF-2α agonist SAR: 5-Br substitution delivers 2-4× improvement in target gene transcription over alternative patterns. • Benzo[d]isothiazole core exhibits CC50 4-9 μM against leukemia cell lines; commercially available at ≥97% purity for immediate library synthesis.

Molecular Formula C7H4BrNS
Molecular Weight 214.08 g/mol
CAS No. 139037-01-7
Cat. No. B179808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[d]isothiazole
CAS139037-01-7
Molecular FormulaC7H4BrNS
Molecular Weight214.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=NS2
InChIInChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
InChIKeyVZBLQXAYAYONED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzo[d]isothiazole: Regiospecific Building Block


5-Bromobenzo[d]isothiazole (CAS 139037-01-7) is a 1,2-benzisothiazole heterocycle brominated at the 5-position of the benzene ring [1]. This bicyclic scaffold, fusing a benzene ring to an isothiazole, is classified as a privileged structure in medicinal and agrochemical discovery due to its versatile biological properties [2]. Distinguished from its [c]-fused isomer (2,1-benzisothiazole) by its distinct electronic configuration and reactivity, the [d]-fusion pattern places the heterocyclic nitrogen adjacent to the sulfur, creating unique regiochemical handles for further functionalization [1]. The C-Br bond at the 5-position serves as a critical synthetic handle, enabling participation in palladium-catalyzed Suzuki, Stille, and Sonogashira cross-coupling reactions essential for generating compound libraries in drug discovery programs [3].

5-Bromobenzo[d]isothiazole vs. Analogs: Irreplaceability


Substituting 5-Bromobenzo[d]isothiazole with regioisomers like 6-bromobenzo[d]isothiazole or halogen analogs like 5-chlorobenzo[d]isothiazole introduces critical failures in synthetic utility and downstream biological performance. The 5-position on the benzisothiazole scaffold exhibits superior reactivity in palladium-catalyzed cross-couplings compared to the 6-position due to distinct electronic effects governed by the adjacent isothiazole ring [1]. Furthermore, the C-Br bond (bond dissociation energy ~339 kJ/mol) is fundamentally more reactive in oxidative addition with Pd(0) catalysts than the C-Cl bond (~402 kJ/mol), directly impacting coupling yields and functional group tolerance [2]. In a critical biological context, a SAR study on HIF-2α agonists demonstrated that the 5-bromine substituted analogue provided a 2- to 4-fold improvement in downstream gene transcription compared to analogs with alternative substitution patterns, confirming that the specific 5-bromo regiochemistry is not interchangeable for achieving optimal biological activity [3].

5-Bromobenzo[d]isothiazole: Differentiation Evidence


HIF-2α Agonist Potency Advantage

In a structure-activity relationship (SAR) study of 1,2-benzisothiazole dioxides, the 5-bromine substituted analogue demonstrated a 2- to 4-fold increase in HIF-2 downstream gene transcription, including erythropoietin (EPO) production, compared to other substituent patterns [1]. The optimized 5-bromo-containing lead compound 26 achieved nanomolar activity with an EC50 of 490 nM and an Emax of 349.2% in a luciferase reporter gene assay [2]. This establishes that the 5-bromo regiochemistry is a critical pharmacophoric element for potent HIF-2α stabilization, directly impacting the therapeutic potential for renal anemia treatment.

Medicinal Chemistry HIF-2α Agonist Renal Anemia SAR

Cross-Coupling Reactivity Advantage

The reactivity of halogen atoms on the isothiazole scaffold is highly position-dependent. A foundational study established that while 3-halo isothiazoles fail to participate in effective Suzuki or Stille couplings, the C-5 position readily undergoes substitution with carbon nucleophiles in Suzuki, Stille, and Sonogashira reactions [1]. The C-Br bond at the 5-position offers a distinct kinetic advantage over the C-Cl bond due to a lower bond dissociation energy (339 vs. 402 kJ/mol), making 5-bromobenzo[d]isothiazole a more effective electrophilic partner for Pd(0) oxidative addition than its 5-chloro or other less reactive halo-analogs [2].

Synthetic Chemistry Cross-Coupling Suzuki Reaction Regioselectivity

Cytotoxic Profile vs. Benzothiazole Congeners

A comparative biological evaluation revealed that benzo[d]isothiazole Schiff bases possess a distinct cytotoxicity profile not observed in their benzothiazole counterparts. The benzo[d]isothiazole series exhibited marked cytotoxicity with a CC50 range of 4–9 μM against human CD4+ lymphocytes (MT-4 cells), whereas the corresponding benzothiazole and thiazole analogs showed no significant activity in the same assay [1]. Furthermore, all benzo[d]isothiazole derivatives inhibited the growth of leukemia cell lines, demonstrating a unique anti-leukemic potential not broadly shared across the congeneric series [1].

Anticancer Research Cytotoxicity Leukemia Scaffold Comparison

Oral Bioavailability and Safety Profile

The in vivo potential of a 5-bromo-substituted benzo[d]isothiazole dioxide derivative (compound 26) was quantitatively established through pharmacokinetic and safety profiling. The compound demonstrated 41.38% oral bioavailability in rats, with a favorable safety margin indicated by an LD50 exceeding 708 mg/kg in mice [1]. In a mouse model of renal anemia, combination therapy with compound 26 synergistically increased plasma erythropoietin from a baseline of 260 pg/mL to 2296 pg/mL, a nearly 9-fold increase [1]. This data confirms that the 5-bromo benzisothiazole core is compatible with in vivo drug development.

Drug Metabolism Pharmacokinetics In Vivo Efficacy Safety Profile

Regioisomeric Purity Advantage

Direct electrophilic bromination of benzo[d]isothiazole yields a mixture of regioisomers (predominantly 4-, 5-, and 6-bromo), complicating purification and reducing effective yields for any single isomer . Procurement of pre-synthesized, regiospecifically pure 5-bromobenzo[d]isothiazole (typical commercial purity: 97–98%) avoids the need for costly chromatographic separation of regioisomeric mixtures, which are challenging to resolve due to similar polarity . This purity is verified by batch-specific QC data, including NMR, HPLC, and GC analyses, ensuring the intended reactivity at the 5-position is not compromised by isomeric contamination .

Process Chemistry Regioselectivity Scale-Up Procurement

5-Bromobenzo[d]isothiazole: Key Applications


HIF-2α Agonist Development for Renal Anemia

Medicinal chemistry teams developing HIF-2α stabilizers for renal anemia treatment should prioritize 5-bromobenzo[d]isothiazole as the core building block. Evidence shows that the 5-bromo substitution pattern is critical for potency, with the lead compound 26 demonstrating an EC50 of 490 nM and a 2- to 4-fold improvement in HIF-2 target gene transcription over alternative substitution patterns [1]. The scaffold also confers 41.38% oral bioavailability in rats, supporting progression to in vivo efficacy studies [1]. Using the 6-bromo or 5-chloro analog in this context would introduce a high risk of losing the potency required for therapeutic efficacy.

Pd-Catalyzed Cross-Coupling Library Synthesis

For parallel synthesis and compound library generation, 5-bromobenzo[d]isothiazole is the preferred electrophilic partner for Suzuki, Stille, or Sonogashira couplings. The C-5 bromine is regiospecifically reactive, unlike the C-3 position which fails to undergo these couplings, and the C-Br bond provides superior reactivity compared to C-Cl bonds, which require harsher conditions and often result in lower yields [2]. This ensures high conversion rates and broad functional group tolerance during library production, avoiding the synthetic dead-ends common with 3-halo or 6-bromo isomers.

Anti-Leukemic Agent Discovery

Researchers targeting hematological malignancies can leverage the well-characterized cytotoxicity of the benzo[d]isothiazole scaffold, which exhibits CC50 values of 4–9 μM against leukemia cell lines [3]. This cytotoxic profile is a distinct advantage over the benzothiazole scaffold, which lacks activity in the same cellular assays. Using 5-bromobenzo[d]isothiazole as a starting material allows for rapid analog generation while maintaining the core structure essential for anti-leukemic activity.

Agrochemical Intermediate for Crop Protection

In agrochemical discovery, benzo[d]isothiazole derivatives have been patented as fungicides and plant defense activators, with the isothiazole ring serving as a key pharmacophore in compounds like isotianil [4]. The 5-bromo substituent provides a versatile handle for introducing diversity at this position, which has been shown to be crucial for biological activity against plant pathogens. The regiospecific purity of commercially available 5-bromobenzo[d]isothiazole (≥97%) eliminates the risk of isomeric byproducts that could confound biological screening results.

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